3-Iodoazetidine hydrochloride

Descripción general

Descripción

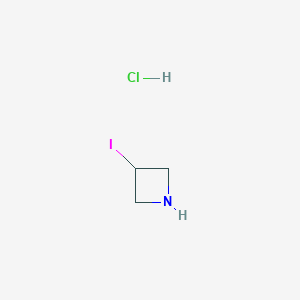

3-Iodoazetidine hydrochloride is an organic compound with the chemical formula C3H6ClIN. It is a heterocyclic compound containing a four-membered ring, which imparts unique properties making it valuable in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodoazetidine hydrochloride typically involves the iodination of azetidine. One common method includes the reaction of azetidine with iodine and hydrochloric acid under controlled conditions . Another approach involves the use of N-Boc-3-iodoazetidine as an intermediate, which can be deprotected to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale iodination processes, utilizing efficient and cost-effective reagents and catalysts to ensure high yield and purity. The use of microwave irradiation and solid supports like alumina has been reported to enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

2.2. Reaction with Nucleophiles

3-Iodoazetidine hydrochloride can also react with various nucleophiles, leading to functionalized products:

-

Nucleophilic Substitution : The iodine atom can be replaced by nucleophiles such as thiocyanate or azide, resulting in the formation of 3-thiocyanato and 3-azidoazetidines, respectively. These reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures .

2.3. Thermal Isomerization

Recent studies have demonstrated that 3-iodoazetidine can undergo thermal isomerization to yield different azetidine derivatives. For instance, heating under specific conditions can facilitate the conversion of aziridines into azetidines, showcasing the versatility of this compound in synthetic pathways .

Mechanistic Insights

The mechanisms underlying these reactions often involve radical intermediates or ionic pathways:

-

Radical Mechanism : In reactions such as those involving Hiyama coupling, radical species may be generated from the iodinated azetidine, facilitating subsequent coupling with organosilicon reagents .

-

Ionic Mechanism : Nucleophilic substitutions typically proceed via an SN2 mechanism where the nucleophile attacks the carbon bonded to iodine, leading to the displacement of iodide and formation of new bonds.

Spectroscopic Data for Selected Products

| Product | IR (cm⁻¹) | NMR (δ ppm) |

|---|---|---|

| 3-Arylazetidine | 2950, 1710 | δ 7.40-7.30 (m), δ 5.08 (s) |

| Thiocyanatoazetidine | 2100 | δ 4.20 (dd), δ 3.96 (dd) |

| Azidoazetidine | 2100 | δ 5.11 (s), δ 4.41 (ddd) |

Aplicaciones Científicas De Investigación

3-Iodoazetidine hydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and as a precursor in various organic reactions.

Biology: It is used in the study of enzyme inhibitors and as a scaffold in drug design.

Medicine: Its derivatives are explored for potential therapeutic applications, including antiviral and anticancer activities.

Industry: It is utilized in the development of new materials, including polymers and catalysts.

Mecanismo De Acción

The mechanism of action of 3-Iodoazetidine hydrochloride is largely dependent on its reactivity due to the ring strain of the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical transformations. The iodine atom can be readily substituted, enabling the formation of diverse derivatives . The compound’s reactivity is also influenced by the presence of the hydrochloride group, which can facilitate certain reactions by providing a source of chloride ions .

Comparación Con Compuestos Similares

Similar Compounds

Azetidine: A simpler analog without the iodine substituent.

3-Bromoazetidine hydrochloride: Similar structure but with a bromine atom instead of iodine.

N-Boc-3-iodoazetidine: A protected form used in synthesis.

Uniqueness

3-Iodoazetidine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its analogs. The iodine substituent enhances its utility in cross-coupling reactions and other transformations, making it a valuable intermediate in organic synthesis .

Actividad Biológica

3-Iodoazetidine hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structure and biological activity. This compound, characterized by its azetidine ring with an iodine substituent at the 3-position, has been explored for its potential therapeutic applications, particularly in the context of neurological disorders and cancer.

- Chemical Formula : C₃H₆IN

- Molecular Weight : 151.99 g/mol

- IUPAC Name : 3-Iodoazetidine

- CAS Number : 46735156

The biological activity of this compound is primarily attributed to its interaction with various receptor systems in the body. Research indicates that compounds with similar azetidine structures can act as selective modulators of muscarinic acetylcholine receptors (mAChRs), particularly the M4 subtype, which is implicated in cognitive functions and schizophrenia treatment .

In Vitro Studies

In vitro studies have demonstrated that derivatives of 3-iodoazetidine exhibit significant selectivity for mAChR subtypes. For instance, one study reported that a series of azetidine amides showed enhanced potency at the hM4 receptor compared to other subtypes, suggesting a potential role in modulating cholinergic signaling pathways .

Table 1: Potency of Azetidine Derivatives at mAChR Subtypes

| Compound | hM1 EC50 (μM) | hM2 EC50 (μM) | hM3 EC50 (μM) | hM4 EC50 (μM) |

|---|---|---|---|---|

| 10a | >10 | 2.10 | >10 | 0.324 |

| 10k | >10 | Active | >10 | Not tested |

| 10l | Not active | Not tested | >10 | Not tested |

In Vivo Studies

In vivo evaluations have further illustrated the compound's potential therapeutic effects. A notable study involved administering a derivative of 3-iodoazetidine in a rodent model of amphetamine-induced hyperlocomotion, which is often used to assess antipsychotic efficacy. The compound demonstrated a significant reversal effect, achieving a 32% reduction in hyperactivity at a dosage of 30 mg/kg .

Safety and Toxicology

Toxicological assessments indicate that while some derivatives exhibit promising biological activity, they also present challenges such as high clearance rates in metabolic studies. This suggests that further optimization is necessary to enhance their pharmacokinetic profiles without compromising efficacy .

Case Study: Antipsychotic Potential

A study focusing on the antipsychotic potential of azetidine derivatives highlighted the efficacy of compound 10a in reversing symptoms associated with psychosis in animal models. Despite high predicted clearance rates, the compound's ability to penetrate the central nervous system (CNS) effectively suggests it could be a candidate for further development in treating schizophrenia .

Case Study: Synthesis and Biological Evaluation

Another research effort involved synthesizing new azetidine derivatives through various chemical reactions, including Suzuki-Miyaura cross-coupling techniques. The resulting compounds were evaluated for their biological activity, leading to the identification of several candidates with enhanced potency and selectivity for mAChR subtypes .

Propiedades

IUPAC Name |

3-iodoazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6IN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODKUVGRMBMMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673751 | |

| Record name | 3-Iodoazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193386-43-4 | |

| Record name | 3-Iodoazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.